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Compound of Interest

3',5'-Di-O-benzyl Entecavir-
13C2,15N

cat. No.: B1152388

Compound Name:

A Technical Retrospective on BMS-200475
The Rational Desigh Framework: Moving Beyond
Acyclics

The discovery of Entecavir (ETV), originally coded as BMS-200475, represents a paradigm
shift in nucleoside analogue design. Unlike its predecessor Lamivudine (3TC), which utilized an
L-nucleoside structure, Entecavir was born from an investigation into carbocyclic nucleosides
intended for Herpes Simplex Virus (HSV).

1.1 Structure-Activity Relationship (SAR)

The critical leap in potency and specificity for the Hepatitis B Virus (HBV) polymerase came
from specific modifications to the guanosine scaffold.

e The Carbocyclic Ring: Replacing the ribose oxygen with a carbon atom (cyclopentyl ring)
increased hydrolytic stability and mimicked the sugar pucker required for polymerase
binding.

e The Exocyclic Double Bond: The defining feature of Entecavir is the exocyclic methylene
group at the 5'-position of the cyclopentyl ring.

o Causality: This alkene moiety locks the conformation of the cyclopentyl ring, optimizing the
presentation of the 3'-hydroxyl group for chain termination (pseudo-termination) or steric
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hindrance within the dNTP binding pocket.

1.2 Comparative Potency Data

The following table summarizes the initial SAR findings that led to the selection of BMS-200475
over other candidates.

Structural Cytotoxicity Selectivity
Compound EC50 (HBV)
Feature (CC50) Index
Lamivudine L-nucleoside
0.01 pM > 200 uM > 20,000
(3TC) (Sulfur)
) Cyclobutyl
Lobucavir ) 0.05 uM 45 uM 900
guanine
BMS-200475 Cyclopentyl +
_ 0.003 pM 30 uM 10,000
(ETV) Exocyclic =CH2
] Acyclic
Adefovir 0.5 uM > 100 pM > 200
phosphonate

Technical Insight: While Lobucavir showed promise, its safety margin was narrower. Entecavir
demonstrated picomolar potency in transfected cell lines, driven by the precise stereochemistry

of the 1'S, 3'R, 4'S configuration.

Mechanism of Action: The "Triple Threat" Inhibition

Entecavir is distinct among Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
because it inhibits all three functional activities of the HBV polymerase. This comprehensive
blockade contributes to its high genetic barrier to resistance.

2.1 The Three Stages of Inhibition
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Upon entry into the hepatocyte, Entecavir is phosphorylated by cellular kinases (deoxycytidine
kinase) to its active triphosphate form (ETV-TP). ETV-TP competes with the natural substrate,
deoxyguanosine triphosphate (dGTP).

e Priming Inhibition: Blocks the initiation of negative-strand RNA synthesis.

e Reverse Transcription Inhibition: Halts the synthesis of the negative-strand DNA from the
pregenomic RNA template.

o DNA-Dependent DNA Synthesis: Prevents the synthesis of the positive-strand DNA.

2.2 Visualization of Signaling & Inhibition

The following diagram illustrates the intracellular activation and multi-stage inhibition of HBV
replication by Entecauvir.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1152388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Entecavir (Prodrug)

Hepatocyte Entry

l

Cellular Kinases
(dCK)

Entecavir-TP
(Active Form)

\
\\Competes with dGTP
\

HBV Polymerase

3. DNA Synthesis 2. Reverse Transcription

1. Priming Initiation (()DNA -> (+)DNA) (PgRNA -> (-)DNA)

Viral Replication

Click to download full resolution via product page

Caption: ETV-TP exerts a triple-inhibitory effect on HBV Polymerase, blocking priming, RT, and
DNA synthesis.

Experimental Protocol: In Vitro Potency Assay

To validate the potency of Entecavir or novel analogues, the HepG2.2.15 assay is the industry
standard. This cell line is stably transfected with the HBV genome and constitutively secretes
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virions.

Protocol: HepG2.2.15 Antiviral Assay

Objective: Determine the EC50 of Entecavir against HBV DNA replication.
e Cell Seeding:
o Seed HepG2.2.15 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS and G418 (to maintain transfection
pressure).

o Incubate for 24 hours at 37°C, 5% CO2.

e Compound Treatment:
o Prepare serial dilutions of Entecavir (0.0001 uM to 10 uM) in fresh media.
o Replace culture media with drug-containing media.

o Critical Step: Refresh media with the drug every 24 hours for a total of 6-9 days.
Reasoning: Entecavir is stable, but constant pressure ensures steady-state intracellular
triphosphate levels.

o DNA Extraction:

o Harvest culture supernatant (for extracellular virions) or lyse cells (for intracellular
replication intermediates).

o Treat supernatant with Proteinase K to digest viral capsids.
o Quantitative PCR (qPCR):
o Use primers targeting the HBV S-gene or Core gene.
o Quantify viral DNA copies against a standard curve of plasmid HBV DNA.

o Cytotoxicity Control (MTS/MTT Assay):
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o Run a parallel plate with the same drug concentrations but without DNA extraction.
o Add MTS reagent and measure absorbance at 490 nm.
o Validation: The Selectivity Index (SI) must be calculated as

. Avalid run requires SI > 1000.

Chemical Synthesis: The Scalable Route

The synthesis of Entecavir is complex due to its three chiral centers and the exocyclic double
bond. The Bristol-Myers Squibb (BMS) commercial route utilizes a stereoselective approach.

4.1 Key Synthetic Workflow

The synthesis generally proceeds via the protection of the cyclopentyl hydroxyl groups,
followed by a Mitsunobu coupling to introduce the guanine base.

Cyclopentadiene Sharpless‘ Stereoselective » | Epoxide Regioselective‘ Mitsunobu Acid Entecavir
Derivative ™| Epoxidation | Opening "] Coupling (Guanine) Hydrolysis (Monohydrate)
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Caption: Simplified flow of the BMS stereoselective synthesis route for Entecavir.

Resistance Profile & Clinical Translation

Entecavir's success is defined by its high genetic barrier to resistance. Unlike Lamivudine,
where a single mutation (M204V) renders the drug ineffective, Entecavir requires a specific
"signature” of multiple mutations.

5.1 The Genetic Barrier

Resistance to Entecavir typically arises only in patients who are already refractory to
Lamivudine. It requires:

e Background Mutations: M204V/I + L180M (Lamivudine resistance).

e Additional Hits: A mutation at T184, S202, or M250.
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Clinical Consequence: In nucleoside-naive patients, the cumulative probability of genotypic
resistance to Entecavir is <1.2% after 5 years of therapy. This makes it a preferred first-line

agent over older generations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1152388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1152388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

